REACTION_CXSMILES
|
[F:1][B-](F)(F)F.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][C:12]([N+]#N)=[CH:11]2.C(OCC)(=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:1][C:12]1[CH:13]=[N:14][C:15]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:7][CH3:6])=[CH:17][CH:16]=2 |f:0.1,3.4|
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Name
|
6-methoxy-3-quinolinediazonium fluoroborate
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Quantity
|
1007 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.COC=1C=C2C=C(C=NC2=CC1)[N+]#N
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Name
|
ice
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is observed at 60° C
|
Type
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TEMPERATURE
|
Details
|
The reaction medium is then gradually heated further for 90 minutes to 70-72° C
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the medium is then gradually heated again to 85° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
After having stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
After having stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The medium is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WAIT
|
Details
|
by settling out for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The lower aqueous phase is re-extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure so as
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC2=CC=C(C=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 655 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |